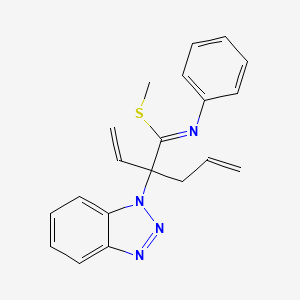

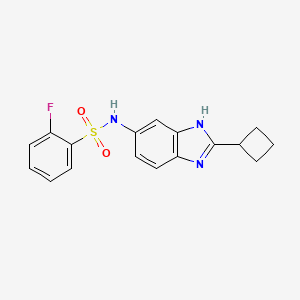

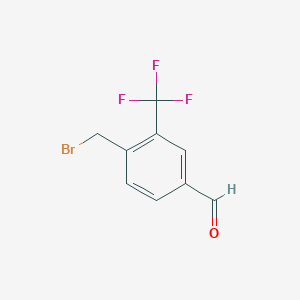

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a small molecule that can interact with various biological targets, making it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Complexes with Palladium(II) Chloride

Complexes of palladium(II) chloride with derivatives of 3-(pyrazol-1-yl)propanamide and 3-(3,5-dimethylpyrazol-1-yl)-propanamide have been prepared, showing potential in the formation of supramolecular hydrogen-bonded chains and cyclic dimers in solid state. These complexes afford trans-PdCl2(L)2, with x-ray crystal structure determinations revealing κN-monodentate coordination of the PPA-type ligands, highlighting their significance in supramolecular chemistry and potential catalytic applications (Palombo et al., 2019).

Cyclization Reactions

Cyclization of cyanamides with methyl anthranilates and other compounds leads to the formation of various heterocyclic derivatives, including 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These reactions contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Shikhaliev et al., 2008).

Antidepressant Properties

A study described the synthesis of compounds related to 3,4-diphenyl-1H-pyrazole-1-propanamine, identifying potential antidepressants with reduced side effects. This research suggests the utility of derivatives in developing new antidepressant drugs (Bailey et al., 1985).

Synthesis of Heterocyclic Derivatives

Efficient routes for synthesizing functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, involving cyclization of a key precursor with various N and C-nucleophiles, have been described. These derivatives were evaluated for their antioxidant activities, showcasing the potential in designing molecules with enhanced biological properties (Hassan & Hassanin, 2017).

Potential Antimicrobial Agents

A series of pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant in vitro antibacterial activity against various strains, highlighting their potential as novel antimicrobial agents (Raju et al., 2016).

Anticancer Activities

Certain derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum anticancer potential. Molecular docking studies further elucidated their mechanism of action, suggesting their use in cancer treatment (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCMAMJDSZTXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)